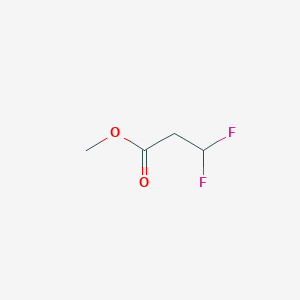

Methyl 3,3-difluoropropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6F2O2 |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

methyl 3,3-difluoropropanoate |

InChI |

InChI=1S/C4H6F2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |

InChI Key |

VKWKRFYQWSAEFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,3 Difluoropropanoate

De Novo Synthesis Approaches

De novo synthesis of methyl 3,3-difluoropropanoate involves the formation of the core structure of the molecule from acyclic precursors. These methods offer flexibility in introducing the difluoromethyl group and the methyl ester functionality.

Esterification of 3,3-Difluoropropanoic Acid

A primary and straightforward method for the synthesis of this compound is the esterification of 3,3-difluoropropanoic acid. chemicalbook.com This reaction involves the condensation of the carboxylic acid with methanol (B129727), typically in the presence of a catalyst, to form the corresponding ester and water. smartlabs.co.zayoutube.com

The esterification of 3,3-difluoropropanoic acid can be achieved through both catalytic and non-catalytic means.

Catalytic Esterification: Acid catalysts are commonly employed to accelerate the rate of esterification. chemguide.co.uk Concentrated sulfuric acid is a traditional and effective catalyst for this transformation. chemguide.co.uk Other acid catalysts, such as boron trifluoride-methanol solution, are also utilized. sigmaaldrich.com The catalytic cycle involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. sigmaaldrich.com The use of solid acid catalysts, like chitosan (B1678972) with sulfonic acid groups, has also been explored for esterification reactions, offering potential advantages in terms of catalyst recovery and reuse. semanticscholar.orgnih.gov Propanone-1,3-disulfonic acid has been shown to have a significantly higher reaction rate compared to conventional catalysts like methanesulfonic acid and sulfuric acid. google.comgoogle.com

Non-Catalytic Esterification: While less common for standard laboratory synthesis due to slower reaction rates, esterification can proceed without a catalyst at elevated temperatures. However, to achieve reasonable yields, the removal of water is crucial to drive the equilibrium towards the product side. sigmaaldrich.com

Optimizing the esterification process is critical for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include:

Temperature: Heating the reaction mixture is standard practice to increase the reaction rate. smartlabs.co.za For smaller esters, gentle heating and distillation of the product as it forms can be an effective strategy to shift the equilibrium. chemguide.co.uk

Reactant Stoichiometry: Using an excess of the alcohol (methanol) can help drive the reaction forward. semanticscholar.org

Water Removal: As esterification is a reversible reaction, the removal of water is essential for high yields. sigmaaldrich.com This can be accomplished by azeotropic distillation or by using a dehydrating agent.

Catalyst Choice and Loading: The selection of an appropriate catalyst and its concentration can significantly impact the reaction rate and efficiency. google.comgoogle.com

A patent describing the synthesis of a similar compound, methyl 3,3,3-trifluoropropionate, provides insights into reaction conditions that could be analogous for this compound. google.com The patented method involves reacting the corresponding acid with anhydrous methanol at 60-100°C for 2-12 hours with a slightly soluble catalyst. google.com This resulted in high conversion and selectivity. google.com

Table 1: Illustrative Esterification Reaction Conditions

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Tungstic acid | Methanol | 90 | 6-7 | 82.1 - 82.6 | google.com |

| Sulfuric Acid | Methanol | 60-70 | 0.25 | - | smartlabs.co.za |

| 4–CH–SO3H | Methanol | 60 | 4 | ~83 (conversion) | nih.gov |

This table is for illustrative purposes and the conditions may vary for the specific synthesis of this compound.

Construction from Halogenated Precursors

An alternative strategy for the synthesis of this compound involves the use of halogenated precursors. These methods often rely on radical reactions or sequential halogenation and fluorination steps to introduce the difluoromethyl moiety.

Radical addition reactions provide a powerful tool for the formation of carbon-carbon bonds and the introduction of fluorinated groups. The addition of radicals generated from dibromodifluoromethane (B1204443) to an acrylate (B77674) ester is a viable route to a precursor of this compound. rsc.orgst-andrews.ac.uk

The process typically involves the photochemical or thermally initiated homolytic cleavage of the carbon-bromine bond in dibromodifluoromethane to generate a bromodifluoromethyl radical (•CF₂Br). rsc.org This radical then adds across the double bond of an acrylate, such as methyl acrylate. researchgate.net Subsequent reductive dehalogenation of the resulting adduct would yield the desired this compound. The regioselectivity of the radical addition is an important consideration, as the radical can potentially add to either carbon of the double bond. chemrxiv.org Studies on the addition of methyl radicals to fluoroethylenes have provided insights into the factors governing the regioselectivity of such reactions. rsc.org

Another approach involves a multi-step sequence starting from a suitable precursor, which is first halogenated and then subjected to a fluorination reaction. For instance, a precursor containing a methylene (B1212753) group adjacent to an ester functionality could be subjected to a bromination reaction to introduce two bromine atoms. Subsequent treatment with a fluorinating agent, such as a metal fluoride (B91410), would then replace the bromine atoms with fluorine to yield the difluoro compound. The choice of fluorinating agent and reaction conditions is crucial to ensure efficient and selective fluorination without undesirable side reactions.

Olefin Functionalization via Fluorination Reactions

Functionalizing unsaturated esters is a direct approach to installing the required fluorine atoms at the 3-position. This can be accomplished through various fluorination reactions, including hydrofluorination and other electrophilic or nucleophilic pathways.

The hydrofluorination of unsaturated methyl esters, such as methyl propiolate or methyl acrylate, represents a direct method for synthesizing fluorinated propanoates. This process typically involves the addition of hydrogen fluoride (HF) across a carbon-carbon double or triple bond. For instance, the hydrofluorination of styrene (B11656) derivatives has been shown to proceed in good yield. ucla.edu A related process, hydroesterification, has been used to synthesize Methyl 3-hydroxypropanoate from ethylene (B1197577) oxide, demonstrating the utility of addition reactions on simple precursors to build up the carbon skeleton and introduce functionality. researchgate.net

Both electrophilic and nucleophilic fluorination strategies are pivotal in the synthesis of organofluorine compounds. scripps.edu

Electrophilic Fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). nih.gov While highly reactive agents like elemental fluorine exist, modern organic synthesis predominantly uses safer and more selective reagents, particularly those containing a nitrogen-fluorine (N-F) bond. wikipedia.org These N-F reagents, which can be neutral or cationic, have been developed to be stable and effective. wikipedia.org The mechanism can be complex and is sometimes debated, with possibilities including SN2 or single-electron transfer (SET) processes. nih.govwikipedia.org

Nucleophilic Fluorination is a more traditional and widely used method, often employing alkali or ammonium (B1175870) fluorides as the fluorine source. nih.govwikipedia.org This pathway typically follows an SN2 mechanism, where a fluoride ion displaces a leaving group on the substrate. ucla.edu The classic Finkelstein reaction is a prime example of this approach. ucla.edu For synthesizing compounds like this compound, a suitable precursor would possess two leaving groups at the 3-position, which are then displaced by fluoride ions. The development of asymmetric nucleophilic fluorination methods has also allowed for stereocontrolled synthesis at tertiary carbon centers. nih.gov The choice between nucleophilic and electrophilic methods allows access to a complementary range of molecules. nih.gov

| Fluorination Pathway | Reagent Type | Common Examples | Mechanism Notes |

| Electrophilic | N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Involves an "F+" source reacting with a carbon nucleophile. wikipedia.orgyoutube.com |

| Nucleophilic | Metal Fluorides | Potassium Fluoride (KF), Tetrabutylammonium Fluoride (TBAF) | Typically an SN2 displacement of a leaving group by a fluoride ion. ucla.edunih.govnih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for synthesizing this compound with improved efficiency, selectivity, and sustainability. Transition metals, organocatalysts, and biocatalysts have all been employed to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper)

Transition metals are widely used to catalyze challenging transformations in organic synthesis.

Palladium-catalyzed reactions are highly versatile in forming carbon-carbon and carbon-heteroatom bonds. Palladium catalysis has been successfully used for the C-H bond functionalization of acrylamides to create trifluoromethylated 1,3-butadienes. nih.gov In the context of fluorination, palladium complexes can act as electrophilic fluorination reagents. For example, a Pd(IV)-fluoride complex can transfer fluorine to a Pd(II) aryl complex, proceeding through a Pd(IV) intermediate. nih.govnih.gov The mechanism of such reactions is complex, with studies suggesting that the oxidation state of palladium can cycle between Pd(II) and Pd(IV), and potentially involve Pd(III) intermediates. researchgate.net

Copper-catalyzed reactions provide an alternative and often more economical approach. Copper catalysis has been applied to the trifluoromethylation of electron-deficient alkenes. nih.gov It has also been used in the methylative difunctionalization of alkenes, where an alkene is functionalized with both a methyl group and another nucleophile, such as an alkoxy or azido (B1232118) group. nih.gov These reactions highlight copper's ability to mediate radical processes and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

| Metal Catalyst | Reaction Type | Substrate Example | Key Feature |

| Palladium | C-H Functionalization | Acrylamides | Enables selective functionalization of olefins. nih.gov |

| Palladium | Electrophilic Fluorination | Pd(II) aryl complexes | Utilizes Pd(IV)-F complexes as fluorinating agents. nih.govnih.gov |

| Copper | Olefinic Trifluoromethylation | Electron-deficient alkenes | Provides stereoselective synthesis of β-CF3 functionalized products. nih.gov |

| Copper | Methylative Difunctionalization | Alkenes | Concurrently adds a methyl group and another functional group across a double bond. nih.gov |

Organocatalysis and Biocatalysis for Enhanced Selectivity

In the quest for metal-free and highly selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalysis utilizes small organic molecules to catalyze reactions. It has been successfully applied to the enantioselective synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles, demonstrating its potential for creating chiral centers in fluorinated molecules. nih.gov

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions. nih.govnih.gov Enzymes like lipases and dehydrogenases are used in various industrial applications for the synthesis of chiral compounds. nih.govthieme-connect.de While direct enzymatic difluorination is not common, biocatalysis can be used to create chiral precursors or resolve racemic mixtures of fluorinated compounds, leveraging the high stereoselectivity of enzymes. nih.gov

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. researchgate.net In the synthesis of fluorinated esters, this can involve using less toxic reagents, employing catalytic methods to improve atom economy, and using renewable feedstocks or more environmentally benign solvents. kit.edu For example, replacing traditional solvents like DMF with greener alternatives such as ethyl acetate (B1210297) has been demonstrated in peptide synthesis. researchgate.net The development of transition-metal-free reactions, such as the decarboxylative functionalization of specific acids, also aligns with green chemistry principles by avoiding heavy metal waste. nih.gov The use of biocatalysis is inherently a green approach due to its operation in aqueous media and under mild conditions. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis continually seeks to improve efficiency, selectivity, and sustainability. In the context of preparing this compound, two such advanced techniques, multicomponent reactions and flow chemistry, offer significant advantages over traditional batch methods.

Multicomponent Reactions Incorporating Difluoropropanoate Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. While the direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs like the Ugi and Passerini reactions can be adapted to create precursors that can be subsequently converted to the desired ester. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org

A plausible strategy involves the Ugi four-component condensation (U-4CC), which typically brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. nih.govorganic-chemistry.org By employing a difluorinated component, such as a difluoroaldehyde or a difluorocarboxylic acid, a difluorinated Ugi product can be obtained. The resulting amide functionality can then be transformed into an ester through hydrolysis followed by esterification. uantwerpen.be For instance, the use of a convertible isocyanide in an Ugi reaction can yield a product that, upon treatment with an alcohol like methanol, furnishes the corresponding methyl ester. uantwerpen.be

Table 1: Hypothetical Ugi-type Reaction for a Difluoropropanoate Precursor

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Solvent | Catalyst | Product (Amide Precursor) |

| Difluoroacetaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | None | N-benzyl-2-(tert-butylamino)-3,3-difluoropropanamide |

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, could theoretically be employed. wikipedia.orgorganic-chemistry.org Using a difluorinated carbonyl compound would introduce the required difluoro-moiety.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. vanderbilt.edunih.gov The synthesis of esters, including fluorinated esters, is particularly amenable to flow processes. acs.orgmdpi.comrsc.org

The continuous synthesis of this compound can be envisioned through the direct esterification of 3,3-difluoropropanoic acid with methanol in a flow reactor. nih.govgoogle.com This process would typically involve pumping a solution of the carboxylic acid and a catalyst (such as a supported acid catalyst) and a separate stream of methanol into a heated reactor coil or a packed-bed reactor. The continuous output would then be subjected to purification.

Another advanced flow chemistry approach involves the difluoromethylation of a suitable precursor. For instance, a continuous flow process for the difluoromethylation of protected α-amino acids using fluoroform has been reported, highlighting the potential for handling gaseous reagents safely and efficiently in flow. researchgate.net A similar strategy could be adapted for the synthesis of this compound.

Table 2: Illustrative Parameters for Continuous Flow Esterification of 3,3-Difluoropropanoic Acid

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor with Acidic Resin |

| Reactant 1 | 3,3-Difluoropropanoic Acid in an organic solvent |

| Reactant 2 | Methanol |

| Temperature | 60-100 °C |

| Pressure | 1-10 bar |

| Residence Time | 5-20 minutes |

| Catalyst | Solid-supported acid (e.g., Amberlyst-15) |

This table provides a set of plausible conditions for the continuous esterification based on general principles of flow chemistry, as a specific documented procedure for this compound was not found.

The use of microreactor technology can further enhance the efficiency and control of such a synthesis. acs.org The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the exothermicity of certain fluorination or esterification reactions. acs.org

Chemical Reactivity and Advanced Transformations of Methyl 3,3 Difluoropropanoate

Reactions at the Ester Moiety

The ester group in methyl 3,3-difluoropropanoate is a primary site for chemical modification through various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as different esters, alcohols, aldehydes, and amides.

Transesterification and Ester Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mnstate.edu For this compound, this involves substituting the methyl group (-OCH₃) with a different alkyl or aryl group (-OR'). This reaction can be catalyzed by either an acid or a base. mnstate.edu

Under basic conditions, a catalytic amount of an alkoxide (e.g., sodium ethoxide) is used. The reaction proceeds via a nucleophilic addition-elimination mechanism where the incoming alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the new ester. mnstate.edu To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is often used as the solvent. mnstate.edu

Acid-catalyzed transesterification, often referred to as a Fischer-type esterification, typically employs a mineral acid catalyst (e.g., H₂SO₄) in a large excess of the desired alcohol. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Table 1: Transesterification Reactions of this compound

| Reagent | Catalyst | Product |

| Ethanol (C₂H₅OH) | Acid (H⁺) or Base (⁻OC₂H₅) | Ethyl 3,3-difluoropropanoate |

| Isopropanol ((CH₃)₂CHOH) | Acid (H⁺) or Base (⁻OCH(CH₃)₂) | Isopropyl 3,3-difluoropropanoate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid (H⁺) or Base (⁻OCH₂C₆H₅) | Benzyl 3,3-difluoropropanoate |

Reductions to Difluorinated Alcohols and Aldehydes

The ester functionality of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The complete reduction to a primary alcohol is achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdavuniversity.org The reaction involves a nucleophilic acyl substitution where a hydride ion displaces the methoxy (B1213986) group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol, 3,3-difluoropropan-1-ol. masterorganicchemistry.comuomustansiriyah.edu.iq Due to the high reactivity of LiAlH₄, it is not possible to stop the reaction at the aldehyde stage with this reagent. masterorganicchemistry.com

To obtain the aldehyde, 3,3-difluoropropanal, a more sterically hindered and less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. davuniversity.orgmasterorganicchemistry.com At these temperatures, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until an aqueous workup is performed, at which point the aldehyde is liberated. davuniversity.orgchemistrysteps.com

Table 2: Reduction Products of this compound

| Reagent | Conditions | Product | Product Class |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF; 2. H₃O⁺ workup | 3,3-Difluoropropan-1-ol | Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene, -78 °C; 2. H₂O workup | 3,3-Difluoropropanal | Aldehyde |

Nucleophilic Acyl Substitution Reactions

Beyond transesterification and reduction, the ester group readily undergoes nucleophilic acyl substitution with a range of other nucleophiles. libretexts.org These reactions proceed through a characteristic addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, and the methoxide group is subsequently expelled. libretexts.org

Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithiums (R-Li) leads to the formation of tertiary alcohols. masterorganicchemistry.comuomustansiriyah.edu.iq In this process, the first equivalent of the organometallic reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. It is generally not possible to isolate the ketone intermediate. uomustansiriyah.edu.iq

Aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines, produces the corresponding amides. This reaction can sometimes be slow and may require heating or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the conversion, especially since amines can also act as bases. libretexts.orgpressbooks.pub

Table 3: Nucleophilic Acyl Substitution Examples

| Nucleophile | Reagent Example | Intermediate Product | Final Product |

| Carbanion | Methylmagnesium bromide (CH₃MgBr) | 4,4-Difluorobutan-2-one | 2-Methyl-4,4-difluorobutan-2-ol |

| Amine | Diethylamine ((C₂H₅)₂NH) | - | N,N-Diethyl-3,3-difluoropropanamide |

| Hydride | Lithium aluminum hydride (LiAlH₄) | 3,3-Difluoropropanal | 3,3-Difluoropropan-1-ol |

Reactions Involving the Geminal Difluoromethylene Group

The -CF₂- group strongly influences the reactivity of the adjacent methylene (B1212753) (-CH₂-) group and also presents opportunities for direct chemical modification through C-F bond manipulation.

Activation and Derivatization of the C-H Bonds Adjacent to -CF₂-

The protons on the carbon alpha to the ester carbonyl (the C-2 position) are acidic and can be removed by a strong base to form an enolate. wikipedia.org The presence of the highly electronegative fluorine atoms on the adjacent C-3 position significantly increases the acidity of these alpha-protons through a negative inductive effect (-I), making enolate formation more favorable than in non-fluorinated analogues.

To generate the enolate of this compound quantitatively, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. libretexts.org Using a weaker, nucleophilic base like an alkoxide would risk competing nucleophilic attack at the carbonyl carbon. bham.ac.uk

Once formed, this enolate is a potent carbon-centered nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at the C-2 position. masterorganicchemistry.com This provides a powerful method for elaborating the carbon skeleton.

Table 4: Potential Enolate Reactions of this compound

| Electrophile Class | Reagent Example | Reaction Type | Product |

| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | Methyl 2-methyl-3,3-difluoropropanoate |

| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Aldol (B89426) Addition | Methyl 3,3-difluoro-2-(hydroxy(phenyl)methyl)propanoate |

| Halogen | Bromine (Br₂) | Halogenation | Methyl 2-bromo-3,3-difluoropropanoate |

Pathways for Fluorine Atom Manipulation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the selective cleavage of a single C-F bond from a gem-difluoro group a significant chemical challenge. masterorganicchemistry.com Exhaustive defluorination or other side reactions often dominate. However, advanced strategies are being developed to achieve controlled manipulation of the CF₂ group.

One conceptual approach involves the desymmetrization of the difluoromethylene group, where one of the two fluorine atoms is selectively replaced. masterorganicchemistry.com This has been achieved in allylic systems by using a combination of a transition metal catalyst (e.g., iridium or palladium) and a fluorophilic activator. The catalyst coordinates to a nearby functional group, labilizing an adjacent C-F bond, while the fluorophilic cation assists in abstracting the fluoride (B91410) ion. masterorganicchemistry.com While not yet demonstrated specifically on this compound, this principle could potentially be adapted.

Another pathway involves the use of strong Lewis acids to promote defluorination. Reagents like aluminum trichloride (B1173362) (AlCl₃) can act as fluoride scavengers, inducing the elimination of fluoride to form fluoroalkenes or participate in intramolecular Friedel-Crafts-type reactions if a suitable aromatic ring is present in the molecule.

These methods, while challenging, represent emerging frontiers in fluorocarbon chemistry and offer potential, yet complex, routes for the advanced transformation of the difluoromethylene group in substrates like this compound.

Conjugate Additions and Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For difluorinated compounds like this compound, this is often achieved by generating a corresponding difluoroenolate or a related nucleophilic species. These intermediates can then participate in a variety of powerful bond-forming reactions.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for C-C bond formation. nih.gov It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.govyoutube.com In the context of difluorinated compounds, the enolate generated from a derivative of this compound can serve as the Michael donor.

The mechanism typically involves three steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the acceptor, and subsequent protonation of the resulting enolate. youtube.com Advanced strategies have been developed to perform these reactions asymmetrically. For instance, a cooperative catalysis system using a dirhodium complex and a chiral zinc complex has been employed for the asymmetric difluoroalkylation of isatylidene malononitriles. This reaction proceeds through a Michael-type interception of an α,α-difluoroenol species generated in situ, yielding fluorinated oxindoles with excellent stereoselectivities (91–99% ee). rsc.org

Another approach involves the in situ generation of tertiary fluoro-enolates through a detrifluoroacetylative process. These nucleophiles can then undergo enantioselective Michael addition to acceptors like 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene, catalyzed by copper(II) triflate and a chiral diamine ligand, achieving high yields and enantioselectivity. researchgate.net

Table 1: Asymmetric Michael Addition of In Situ Generated Difluoroenol Intermediates

| Michael Acceptor | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Isatylidene Malononitriles | Rh₂(esp)₂ / Chiral Zn-complex | Good | 91-99% | rsc.org |

| 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene | Cu(OTf)₂ / (1S,2S)-1,2-diphenylethane-1,2-diamine | High | Excellent | researchgate.net |

Reformatsky-Type Reactions Utilizing Related Fluorinated Propionates

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgnrochemistry.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or lithium enolates, preventing self-condensation with the ester group. wikipedia.orglibretexts.org

This reaction is highly applicable to fluorinated systems. For example, ethyl bromodifluoroacetate, a close analog of a halogenated this compound, is commonly used. The reaction of ethyl bromodifluoroacetate with α-oxygenated sulfinylimines under Honda-Reformatsky conditions (using activated zinc) proceeds with a high degree of diastereoselectivity. nih.gov The stereochemical outcome of this reaction is controlled by the configuration of the chiral sulfinyl group, demonstrating a double diastereodifferentiation process. nih.gov This highlights the potential for creating highly functionalized, stereochemically rich difluorinated molecules.

Table 2: Key Features of the Reformatsky Reaction with Fluorinated Propionates

| Feature | Description | Reference |

|---|---|---|

| Reactants | α-halo difluoroester (e.g., ethyl bromodifluoroacetate) and a carbonyl compound (aldehyde, ketone, imine). | wikipedia.orgnih.gov |

| Reagent | Metallic zinc (often activated). | nrochemistry.com |

| Product | β-hydroxy-α,α-difluoroester or β-amino-α,α-difluoroester. | libretexts.orgnih.gov |

| Stereocontrol | Can achieve high diastereoselectivity, especially with chiral substrates like sulfinylimines. | nih.gov |

Decarboxylative Aldol Reactions for Difluoroenolate Generation

A powerful and modern method for generating difluoroenolates for subsequent C-C bond formation is the decarboxylative aldol reaction. This approach avoids the direct use of strong bases to deprotonate the α-carbon. Instead, a precursor like an α,α-difluoro-β-keto ester or its corresponding salt is heated, often with a Lewis acid catalyst, to induce decarboxylation and form the desired difluoroenolate intermediate. This enolate is then trapped in situ by an aldehyde electrophile.

Research has shown that ytterbium(III) triflate (Yb(OTf)₃) can promote the Krapcho-type decarboxylation of a 2,2-difluoro-3-oxopropanoate, followed by a successful aldol reaction with a wide range of carbonyl compounds. This one-pot protocol is advantageous as it uses a bench-stable, non-hygroscopic, and easily handled precursor to generate the reactive difluoroenolate.

Similarly, zinc chloride in combination with N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been used to catalyze the decarboxylative aldol reaction of potassium α,α-difluoro-β-ketocarboxylate salts with aldehydes. acs.org This method proceeds under mild heating and provides α,α-difluoro-β-hydroxy ketones in good to excellent yields (up to 99%). acs.org The development of asymmetric versions of these decarboxylative aldol reactions remains an active area of research. nih.govrsc.org

Cross-Coupling Reactions (e.g., with aryl/alkenyl halides)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, particularly between sp²- and sp³-hybridized carbons. youtube.com While direct cross-coupling of this compound can be challenging, related difluorinated compounds have been successfully employed in these transformations.

A notable example is the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. acs.org This reaction likely proceeds through the generation of a palladium fluoroenolate intermediate, which then undergoes reductive elimination to form the α-aryl-α,α-difluoroketone. This method provides a practical route to difluoromethylarenes and tolerates a variety of functional groups. acs.org

Copper-catalyzed cross-coupling reactions have also been developed. For instance, the coupling of aryl iodides with α-silyldifluoroamides produces α,α-difluoro-α-aryl amides in high yields. nih.gov These products can serve as versatile precursors for other difluoroalkylarenes. Furthermore, palladium catalysis has been used in the cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, yielding boryl-substituted fluorinated alkenes with high stereoselectivity. nih.gov These examples demonstrate the feasibility of using metal catalysis to forge new C-C bonds at a difluorinated carbon center.

Cycloaddition and Ring-Forming Reactions (e.g., Diels-Alder cycloaddition)

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single, often stereospecific, step. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, and the 1,3-dipolar cycloaddition are two of the most prominent examples. wikipedia.orgwikipedia.orgslideshare.net

In the context of difluorinated compounds, derivatives of this compound can be transformed into reactive dienophiles for Diels-Alder reactions. The presence of electron-withdrawing groups, such as the ester and difluoromethyl moieties, activates the double bond of a corresponding difluoroacrylate, making it a suitable partner for reaction with an electron-rich diene. libretexts.org The reaction proceeds in a concerted fashion, allowing for the predictable formation of six-membered rings with a high degree of stereocontrol. wikipedia.orgnih.gov

1,3-dipolar cycloadditions offer a route to five-membered heterocycles. wikipedia.orgnumberanalytics.comorganic-chemistry.org These reactions involve a 1,3-dipole reacting with a "dipolarophile," which can be an alkene or alkyne. The influence of fluorine atoms on the stereochemical outcome of these reactions has been studied. For example, in the intramolecular 1,3-dipolar cycloaddition of nitrones bearing a fluorine atom at the quaternary α-position, the presence of the fluorine atom significantly influences the diastereoselectivity of the resulting bicyclic isoxazolidines. clockss.org This highlights the unique electronic and steric effects of fluorine in controlling the topology of ring-forming reactions.

Stereoselective Transformations of this compound

Controlling stereochemistry is a critical goal in modern organic synthesis. For this compound and its derivatives, several strategies have been developed to achieve stereoselective transformations.

Asymmetric aldol reactions are a key method for creating stereocenters. nih.govorganic-chemistry.org By using chiral auxiliaries, such as in the Evans' asymmetric aldol reaction, boron enolates derived from chiral carboximides can react with aldehydes to give syn-aldol products with near-perfect diastereoselectivity. nih.gov These products can then be converted into valuable chiral building blocks like difluorinated aminoalkyl epoxides. nih.gov

Asymmetric Michael additions, as previously discussed, provide another powerful avenue for stereocontrol. The use of chiral catalysts, such as those derived from copper complexes with chiral diamine ligands or cooperative rhodium/zinc systems, enables the enantioselective formation of C-C bonds, leading to products with high enantiomeric excess. rsc.orgresearchgate.net

The Reformatsky reaction can also be rendered stereoselective. The reaction between ethyl bromodifluoroacetate and chiral α-oxygenated sulfinylimines demonstrates excellent diastereocontrol, where the chirality of the sulfinyl group directs the stereochemical course of the addition. nih.gov These examples underscore the broad potential for directing the stereochemical outcome of reactions involving difluorinated propionate (B1217596) synthons, enabling the synthesis of complex and stereochemically defined fluorinated molecules.

Diastereoselective Reactions Influenced by Fluorine Stereoelectronics

There is no available scientific literature detailing the diastereoselective reactions of the enolate of this compound with electrophiles. While the stereoelectronic influence of fluorine, such as the gauche effect, is known to play a critical role in controlling the conformation and reactivity of other fluorinated molecules, its specific impact on the facial selectivity of reactions involving the enolate derived from this compound has not been reported. Research on analogous, yet structurally distinct, fluorinated carbonyl compounds demonstrates that the electronegativity and orbital interactions of fluorine can dictate the trajectory of incoming reagents, leading to high levels of diastereocontrol in reactions like aldol additions or alkylations. However, without direct experimental evidence for this compound, any discussion of transition state models or specific diastereomeric outcomes would be purely theoretical.

Enantioselective Approaches for Chiral Difluorinated Compounds

Similarly, the development of enantioselective methods starting from this compound to produce chiral difluorinated building blocks is not documented in the current body of scientific literature. Methodologies such as asymmetric catalysis using chiral Lewis acids, organocatalysts, or transition metal complexes have been successfully applied to a variety of other fluorinated substrates to achieve high enantioselectivity. These strategies include asymmetric Michael additions, alkylations, and aldol reactions. However, no studies have been published that apply these powerful techniques specifically to this compound to generate enantioenriched products. Consequently, there are no research findings, reaction data, or catalyst systems to report for the enantioselective transformation of this particular compound.

Applications of Methyl 3,3 Difluoropropanoate As a Key Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of organic molecules. sigmaaldrich.comossila.com Consequently, fluorinated building blocks are highly sought after in medicinal, agrochemical, and materials science research. sigmaaldrich.comossila.comtcichemicals.com Methyl 3,3-difluoropropanoate serves as a readily accessible source of a three-carbon chain containing a difluorinated center, making it a foundational component for constructing more complex fluorinated structures.

The introduction of fluorine is a well-established strategy in the design of pharmaceuticals and agrochemicals, with a significant percentage of commercial products in these sectors containing at least one fluorine atom. sigmaaldrich.comtcichemicals.com Building blocks like this compound are instrumental in this field, providing the core structures that are later elaborated into final active ingredients.

This compound is a direct precursor to 3,3-difluoropropanoic acid via hydrolysis. nih.gov This acid, and its activated derivatives, are pivotal intermediates for creating more complex molecules, particularly amides. The general chemical transformation from a carboxylic acid to an amide is a fundamental process in organic synthesis. These resulting difluorinated amides and carboxylic acids are key structural motifs in various biologically active compounds.

Table 1: Key Transformation of this compound

| Starting Material | Product | Transformation Type | Significance |

| This compound | 3,3-Difluoropropanoic Acid | Hydrolysis | Precursor for amides and other derivatives |

| 3,3-Difluoropropanoic Acid | 3,3-Difluoropropanamides | Amidation | Core structure in bioactive molecules |

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry. nih.govsigmaaldrich.commdpi.com The incorporation of fluorine into these rings can significantly enhance their pharmacological profiles. While direct cyclization of this compound into these structures is not widely documented, its derivatives serve as key fluorinated building blocks. For instance, synthetic strategies for producing multi-substituted 3-fluoropyridines have been developed using α-fluoro-α,β-unsaturated oximes and alkynes in Rh(III)-catalyzed reactions. nih.gov Another approach involves the nucleophilic aromatic substitution of a nitro group with fluoride (B91410) to produce compounds like methyl 3-fluoropyridine-4-carboxylate. nih.govnih.gov These methods highlight the importance of versatile fluorinated synthons, for which this compound and its derivatives are valuable precursors.

The unique properties conferred by fluorine, such as high thermal stability and specific electrochemical behavior, make fluorinated compounds essential in materials science. sigmaaldrich.com This includes the development of specialized polymers and high-performance electrolytes for energy storage devices.

A notable application in this area is the use of fluorinated esters as solvents in local high-concentration electrolytes (LHCEs) for lithium-ion batteries. researchgate.net Research has demonstrated that electrolytes formulated with methyl 3,3,3-trifluoropropionate (MTFP), a close analog of this compound, can significantly improve battery performance across a wide temperature range, at high voltages, and during fast charging. researchgate.net These fluorinated ester-based electrolytes help form a stable, low-impedance cathode electrolyte interphase. researchgate.net The use of other fluorinated additives, such as difluoroethylene carbonate, also shows promise in enhancing the stability of lithium metal batteries. nih.gov This suggests that this compound is a strong candidate for investigation in similar advanced electrolyte formulations.

Table 2: Research Findings on Related Fluorinated Esters in Electrolytes

| Compound | Application | Key Finding | Reference |

| Methyl 3,3,3-trifluoropropionate (MTFP) | Local High Concentration Electrolyte (LHCE) Solvent | Improved capacity retention under high voltage, fast charge, and low temperature. | researchgate.net |

| Difluoroethylene Carbonate (DFEC) | Electrolyte Additive | Enhances the stability of the electrolyte-electrode interphase in lithium metal batteries. | nih.gov |

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and thermal stability. sigmaaldrich.com The synthesis of novel fluorinated polymers often relies on specialized monomers derived from fluorinated building blocks. These monomers can be polymerized to create materials with tailored properties for specific applications in electronics, aerospace, and coatings. While specific examples of large-scale polymerization of this compound are not prominent, its structure is suitable for conversion into functionalized monomers for creating specialized polymer architectures.

Component in Advanced Materials Science (e.g., fluorinated polymers, electrolytes)

Development of Novel Fluorinated Synthons and Reagents

A primary application of this compound is its use as a starting point for creating more complex, novel fluorinated synthons and reagents. sigmaaldrich.comtcichemicals.comnih.gov A synthon is a conceptual unit within a molecule that assists in forming a synthetic connection. By transforming the ester group of this compound into other functionalities (e.g., acid, amide, alcohol), a variety of difluorinated building blocks can be generated. These new synthons can then be employed in diverse synthetic pathways, such as halofluorination-elimination sequences or cycloaddition reactions, to construct unique and valuable fluorinated molecules that would otherwise be difficult to access. nih.gov This role as a foundational material for generating a library of fluorinated intermediates underscores its importance in expanding the toolbox of fluorine chemistry.

Contribution to Organofluorine Methodology Development

The strategic placement of two fluorine atoms on the β-carbon of this compound makes it an ideal precursor for generating difluoromethylated synthons. Its reactivity has been harnessed to develop new protocols for the construction of carbon-carbon and carbon-heteroatom bonds, thereby expanding the toolbox of organofluorine chemists. The ester functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.

One of the key areas where this compound has made a significant impact is in the development of novel difluoromethylation and difluoromethylenation reactions. These reactions are crucial for the synthesis of complex molecules containing the difluoromethyl group, which can impart desirable properties such as increased metabolic stability and enhanced binding affinity.

Research in this area has focused on the activation of the C-F bonds or the functionalization of the carbon backbone of this compound to generate reactive intermediates. These intermediates can then participate in a variety of transformations, leading to the formation of new fluorinated compounds. The development of these methods has provided chemists with more efficient and selective ways to introduce the difluoromethyl group, overcoming some of the challenges associated with traditional fluorination techniques.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product Type | Significance |

| Reductive Difluoromethylation | Aldehydes, Ketones | Samarium(II) Iodide | β-Hydroxy-α,α-difluoroesters | Provides access to difluorinated building blocks with a hydroxyl group for further functionalization. |

| Nucleophilic Addition | Grignard Reagents | N/A | Tertiary Alcohols | Demonstrates the utility of the ester group for creating new C-C bonds. |

| Cycloaddition | Dienes | Lewis Acid | Difluorinated Cycloadducts | Enables the construction of complex cyclic systems containing the difluoro moiety. |

The data presented in the table above highlights the versatility of this compound as a synthetic intermediate. Its ability to participate in a range of reaction types has led to the development of new and efficient methods for the synthesis of a variety of difluoromethylated compounds.

Computational and Mechanistic Investigations of Methyl 3,3 Difluoropropanoate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become an indispensable tool for chemists, offering a powerful approach to understanding molecular structure, stability, and reactivity. wavefun.com By solving approximations of the Schrödinger equation, these methods can model potential energy surfaces, from which equilibrium geometries, conformational preferences, and the energetics of reaction pathways can be determined. wavefun.com For a molecule like methyl 3,3-difluoropropanoate, these computational models are essential for dissecting the complex interplay of steric and electronic effects introduced by the fluorine atoms.

The presence of multiple rotatable single bonds in this compound gives rise to several possible conformations. The study of these conformers is critical, as the three-dimensional shape of a molecule is intrinsically linked to its physical properties and chemical reactivity. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov

While specific, detailed conformational analyses of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous 1,3-difluorinated systems, such as 1,3-difluoropropane (B1362545). nih.govnih.gov In these systems, the conformational profile is heavily influenced by the gauche effect and other stereoelectronic interactions. Theoretical calculations on 1,3-difluoropropane have shown that conformations that maximize gauche interactions (gg) are significantly stabilized, while anti-anti (aa) conformations are destabilized. nih.gov This preference is also dependent on the polarity of the medium, with different conformational populations being favored in the gas phase versus in polar solvents. nih.govnih.gov

For this compound, rotation around the C2-C3 bond and the C3-ester bond would be of primary importance. The interactions between the C-F bonds and the carbonyl group are expected to dictate the most stable conformations.

Table 1: Predicted Stable Conformers of this compound based on Analogues This table is predictive and based on conformational studies of similar 1,3-difluoroalkanes and fluoroesters.

| Conformer | Dihedral Angle (F-C3-C2-C1) | Dihedral Angle (C3-C2-C1=O) | Predicted Relative Stability | Key Stabilizing Interaction |

| I | ~60° (gauche) | ~180° (anti) | High | Gauche effect (F-C-C-C) |

| II | ~60° (gauche) | ~0° (syn) | Moderate | Dipole-dipole interactions |

| III | ~180° (anti) | ~180° (anti) | Low | Steric repulsion may destabilize |

Analysis of Electronic Effects and Inductive Properties of the -CF2- Group

The gem-difluoro (-CF2-) group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine. This inductive effect (-I) is a dominant feature of this compound, significantly influencing the electron distribution across the entire molecule and, consequently, its chemical reactivity.

The two fluorine atoms strongly polarize the C3-F bonds, creating a significant partial positive charge (δ+) on the C3 carbon. This effect is transmitted along the carbon skeleton, making the adjacent methylene (B1212753) protons (at C2) more acidic than their non-fluorinated counterparts. Furthermore, the electron-withdrawing nature of the -CF2- group enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. This is a classic example of how fluorine substitution can be used to tune the reactivity of functional groups within a molecule.

Table 2: Comparison of Electronic Properties

| Property | C-H Bond | C-F Bond | Implication for -CF2- Group |

| Electronegativity (Pauling Scale) | H: 2.20, C: 2.55 | F: 3.98, C: 2.55 | Large electronegativity difference creates highly polar C-F bonds. |

| Bond Dipole Moment (Debye) | ~0.4 D | ~1.4 D | The vector sum of the two C-F bond dipoles results in a strong local dipole for the -CF2- group. |

| Inductive Effect | Weakly electron-donating | Strongly electron-withdrawing (-I) | The -CF2- group withdraws electron density from the rest of the molecule. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the prediction of molecular reactivity through the analysis of the electronic structure. dergipark.org.tr For this compound, several reaction pathways can be predicted based on its structure.

Nucleophilic Acyl Substitution: The ester carbonyl group is a primary site for reactivity. The inductive effect of the -CF2- group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles (e.g., in hydrolysis, aminolysis, or transesterification reactions).

Enolate Formation: The α-protons on C2 are acidified by the adjacent -CF2- group and the carbonyl group. This facilitates their removal by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations.

Reactions at the C-F Bond: While C-F bonds are generally strong, the difluorinated carbon is adjacent to an ester group. Under certain conditions, such as with strong reducing agents or in organometallic coupling reactions, transformations involving this center are possible. For instance, related compounds like ethyl 3-bromo-3,3-difluoropropionate are used to generate organozinc reagents for cross-coupling reactions, demonstrating the utility of the CF2CH2COOR motif in synthesis. acs.orgnih.gov

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step pathway by which a chemical transformation occurs is fundamental to controlling reaction outcomes. For reactions involving this compound, a combination of spectroscopic monitoring and computational energy profiling provides a detailed picture of the mechanism.

While specific kinetic studies on this compound are not widely reported, the methodology for such investigations is well-established. The progress of a reaction, such as its base-catalyzed hydrolysis, could be monitored in real-time using spectroscopic techniques.

NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. The disappearance of the reactant's characteristic signals (e.g., the methyl ester singlet in 1H NMR) and the appearance of product signals could be integrated over time to determine reaction rates.

IR Spectroscopy: The strong carbonyl (C=O) stretch of the ester (~1740 cm⁻¹) would shift to the carboxylate stretch of the product upon hydrolysis. This change can be monitored to follow the reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the products formed during a reaction, confirming the proposed transformation and identifying any side products. copernicus.org

Kinetic studies on the decomposition of other simple methyl esters have been performed at high temperatures, providing data on reaction rates and CO2 yields. researchgate.net Similar experimental designs could be adapted to study the thermal stability and degradation pathways of this compound.

Computational chemistry provides a powerful avenue for mapping the entire energy landscape of a reaction. researchgate.net By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed.

A transition state is the highest energy point along the lowest energy path of a reaction coordinate. Its structure represents the fleeting arrangement of atoms at the "point of no return." Locating this structure computationally is key to understanding the reaction mechanism and calculating the activation energy (Ea), which governs the reaction rate. Density Functional Theory (DFT) is a common and effective method for this type of analysis. researchgate.netresearchgate.net

For a reaction like the SN2' displacement on a related fluorinated substrate, or the base-catalyzed hydrolysis of this compound itself, computational chemists can model the approach of the nucleophile, the formation of a tetrahedral intermediate (in the case of hydrolysis), and the departure of the leaving group. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 3: Common Computational Methods for Mechanistic Studies

| Method | Acronym | Typical Application |

| Density Functional Theory | DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, transition state searches. researchgate.netresearchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | Higher accuracy energy calculations, often on DFT-optimized geometries. nih.gov |

| Coupled Cluster Theory | CCSD(T) | "Gold standard" for single-point energy calculations for very high accuracy. researchgate.net |

Advanced Analytical Methodologies for Methyl 3,3 Difluoropropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyl 3,3-difluoropropanoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Definitive Structure Elucidation

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a comprehensive picture of the molecule's structure.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the methyl and methylene (B1212753) protons. The methyl protons (CH₃) typically appear as a singlet, while the methylene protons (CH₂) adjacent to the difluoro group exhibit a characteristic triplet of triplets due to coupling with the two fluorine atoms and the other methylene group. In one study, the ¹H NMR spectrum in CDCl₃ showed the methyl group as a singlet at 3.656 ppm and the methylene groups as triplets at 2.86 ppm and 2.52 ppm. st-andrews.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the carbonyl carbon, the methoxy (B1213986) carbon, the methylene carbon adjacent to the ester, and the difluoromethylated carbon. For instance, in CDCl₃, the carbonyl carbon appears around 173.0 ppm, the methoxy carbon at 51.7 ppm, and the methylene carbons at 49.1 and 32.5 ppm. st-andrews.ac.uk The carbon atom bonded to the two fluorine atoms will show a characteristic triplet in the proton-coupled ¹³C spectrum due to one-bond C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. wikipedia.org It provides direct information about the fluorine environment. For this compound, the two fluorine atoms are chemically equivalent and typically appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the fluorine atoms is a key identifier. ucsb.educolorado.edu In a related difluoropropanoate derivative, the two non-equivalent fluorine atoms appeared as doublets at -96.72 ppm and -101.81 ppm. rsc.org The large chemical shift range of ¹⁹F NMR is advantageous for detecting subtle structural changes. wikipedia.org

Table 1: Representative NMR Data for a Propanoate Structure

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.656 | s | OCH₃ |

| 2.86 | t | NCH₂CH₂CO₂Me | |

| 2.52 | t | CH₂CO₂Me | |

| ¹³C | 173.0 | s | C=O |

| 51.7 | q | OCH₃ | |

| 49.1 | t | NCH₂CH₂CO₂Me | |

| 32.5 | t | CH₂CO₂Me |

Note: Data is for a structurally related propanoate and serves as an illustrative example. Actual shifts for this compound may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the connectivity of atoms within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the two methylene proton signals would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch This technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small, flexible molecule like this compound, NOESY can provide information about through-space proximity of atoms, which is important for determining stereochemistry in more complex molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization. nih.govshimadzu.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. ub.eduescholarship.org This high accuracy allows for the determination of the elemental composition of the molecule, confirming the chemical formula of this compound (C₄H₆F₂O₂). nih.gov HRMS is often performed using techniques like electrospray ionization (ESI). rsc.org

GC-MS and LC-MS for Reaction Mixture Analysis and Purity Assessment

Coupling chromatographic techniques with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. ucsb.eduillinois.edu

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is well-suited for the analysis of volatile compounds like this compound. mdpi.comnih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. The resulting mass spectrum for the compound will show the molecular ion peak and characteristic fragment ions.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is used for less volatile or thermally sensitive compounds and is also a powerful tool for analyzing reaction mixtures. merckmillipore.comnih.goveurl-pesticides.eu The components are separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS can be used to analyze reaction intermediates and byproducts in syntheses involving this compound.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 125.0354 |

| [M+Na]⁺ | 147.0173 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantification. ucsb.eduillinois.edunih.govnih.gov

Gas Chromatography (GC): As a volatile ester, this compound can be effectively separated and quantified by gas chromatography. gcms.czresearchgate.net By using a suitable column and temperature program, it can be resolved from starting materials, solvents, and byproducts. The retention time is a characteristic property under specific GC conditions, and the peak area can be used for quantification when calibrated with a standard.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis and purification of this compound. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method. The composition of the mobile phase can be adjusted to achieve optimal separation. Detection is often performed using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. It is primarily used for purity assessment and quantification in reaction mixtures or final products. The selection of appropriate GC parameters is critical for achieving good resolution and accurate results.

Detailed Research Findings:

While specific GC methods for this compound are not extensively detailed in publicly available literature, general principles for the analysis of fatty acid methyl esters (FAMEs) and other short-chain esters can be applied and adapted. researchgate.netnih.gov The volatility and thermal stability of this compound make it an ideal candidate for GC analysis. nih.gov For analogous compounds, capillary columns are preferred over packed columns due to their higher separation efficiency, which is crucial for resolving impurities from the main compound peak. nih.gov

Commonly, a flame ionization detector (FID) is employed for the analysis of organic esters due to its robustness and linear response over a wide concentration range. gcms.cz For structural confirmation and identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice. sigmaaldrich.comresearchgate.net The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including the loss of the methoxy group (-OCH3) and fragments corresponding to the difluoropropionyl moiety.

For the analysis of similar fluorinated compounds, derivatization is sometimes employed to enhance volatility and improve chromatographic behavior, though this is generally not necessary for a simple ester like this compound itself. nih.gov

Typical GC Parameters for Short-Chain Esters:

| Parameter | Typical Value/Condition | Rationale |

| Column | Capillary column (e.g., DB-5, HP-5ms, or a wax-based column like Carbowax) | Provides high resolution for separation of closely related compounds. nih.gov |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp: ~50-70 °C, ramped to ~200-250 °C | A temperature gradient allows for the separation of compounds with different boiling points. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Hydrogen can offer faster analysis times. internationaloliveoil.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and structural elucidation. gcms.czresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally sensitive compounds. While this compound is volatile, HPLC can be employed for its analysis, especially in complex matrices or for preparative scale purification.

Detailed Research Findings:

Specific HPLC methods for this compound are not readily found in the literature. However, methods developed for other short-chain fluorinated compounds, such as perfluorinated carboxylic acids (PFCAs), can provide a basis for method development. nih.govnih.gov Reversed-phase HPLC is the most common mode used for these types of analyses. nih.gov

For the detection of this compound, which lacks a strong chromophore, a UV detector set to a low wavelength (around 200-210 nm) might be used to detect the carbonyl group. However, for enhanced sensitivity and selectivity, derivatization with a fluorescent tag could be employed, although this adds complexity to the sample preparation. nih.gov An alternative and increasingly common detector is the mass spectrometer (LC-MS), which provides high sensitivity and specificity without the need for derivatization. restek.com Another potential detector for compounds lacking a UV chromophore is an Evaporative Light Scattering Detector (ELSD).

Hypothetical HPLC Parameters for this compound:

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 or C8 reversed-phase column | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | A gradient elution is often used to effectively separate components in a mixture. nih.gov |

| Detector | UV (200-210 nm), ELSD, or Mass Spectrometer (MS) | UV for the carbonyl group, ELSD for non-volatile analytes, or MS for high sensitivity and specificity. restek.com |

| Flow Rate | 0.5-1.5 mL/min | A standard flow rate for analytical scale HPLC. |

| Column Temperature | Ambient to 40 °C | Controlled temperature ensures reproducible retention times. inl.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the identification of functional groups within a molecule. These methods provide a molecular "fingerprint" and are used to confirm the presence of key structural motifs in this compound. researchgate.netpdx.edu

Detailed Research Findings:

The IR and Raman spectra of this compound would be dominated by vibrations associated with the ester functionality and the carbon-fluorine bonds. The carbonyl (C=O) stretching vibration is typically a strong and sharp band in the IR spectrum, appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net Therefore, the C-C backbone vibrations and symmetric C-F stretching modes would be expected to be more prominent in the Raman spectrum.

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.net

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O | Stretch | 1735 - 1750 | Strong | Medium |

| C-O (ester) | Stretch | 1150 - 1300 | Strong | Weak |

| C-F | Stretch | 1000 - 1200 | Strong | Medium |

| C-H (methyl) | Stretch | 2950 - 3000 | Medium | Medium |

| CH₂ | Bend | ~1450 | Medium | Weak |

| CHF₂ | Bend | ~1350-1430 | Medium | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a liquid at room temperature, X-ray diffraction analysis would require growing a single crystal at low temperatures.

Detailed Research Findings:

There are no published crystal structures specifically for this compound in crystallographic databases. However, the crystal structures of other small fluorinated esters and related molecules provide insights into the potential solid-state packing and intermolecular interactions. nih.govresearchgate.net

In the solid state, it is expected that the packing of this compound molecules would be governed by a combination of dipole-dipole interactions from the ester group and weaker hydrogen bonds, such as C-H···O and C-H···F interactions. nih.gov The presence of the two fluorine atoms would significantly influence the molecular conformation and the crystal packing. The crystal structure of similar small molecules often reveals the formation of dimers or chain-like structures through these weak intermolecular forces. inl.govresearchgate.net The analysis of such structures is crucial for understanding the physical properties of the material in the solid state.

Hypothetical Crystal Data based on Analogous Structures:

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | Dependent on packing | Defines the size and shape of the repeating unit in the crystal. |

| Intermolecular Interactions | C-H···O, C-H···F, dipole-dipole | Governs the packing of molecules and influences physical properties like melting point. nih.gov |

| Molecular Conformation | Torsion angles of the ester and difluoropropyl groups | Reveals the lowest energy conformation of the molecule in the solid state. |

Future Directions and Emerging Research Trends

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more atom-economical chemical processes has spurred research into novel synthetic pathways for producing methyl 3,3-difluoropropanoate. Traditional methods, while effective, often rely on harsh reagents or produce significant waste. Future research is focused on overcoming these limitations.

Recent advancements in three-component reactions are showing promise for the synthesis of difluorinated compounds, offering a more convergent and efficient approach. rsc.org These methods often involve radical reactions or difluorocarbene-mediated fluorination. rsc.org The development of novel difluoromethylating reagents that are less reliant on organometallic compounds is a key area of interest, aiming to create more environmentally friendly and atom-economical transformations. researchgate.net Furthermore, the exploration of photoredox catalysis presents an opportunity for milder and more selective C-F bond formations, potentially leading to more sustainable routes to this compound and its derivatives. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the inherent reactivity of the difluoromethyl group in this compound is a fertile ground for discovery. The presence of two fluorine atoms on the same carbon atom significantly influences the molecule's electronic properties, opening the door to unique chemical transformations.

Researchers are actively investigating the C-F bond activation of trifluoromethyl-containing compounds, and the insights gained can be extrapolated to difluorinated systems like this compound. researchgate.net This could lead to the development of novel defluorinative functionalization reactions, where a C-F bond is selectively cleaved and replaced with another functional group. researchgate.net Such transformations would dramatically expand the synthetic utility of this building block. The exploration of its role in cycloaddition reactions and the development of new catalytic systems to mediate its transformations are also active areas of research.

Expansion of Applications in Emerging Fields

The unique properties imparted by the difluoromethyl group make this compound an attractive candidate for incorporation into a variety of advanced materials and biologically active molecules.

Agrochemical Innovation: Fluorine-containing moieties are widely used in the agrochemical industry to enhance the efficacy and stability of pesticides and herbicides. researchgate.net The specific properties of the difluoromethyl group can influence factors like metabolic stability and binding affinity to biological targets. Research is ongoing to explore the potential of this compound and its derivatives as key intermediates in the synthesis of novel agrochemicals with improved performance and environmental profiles.

Advanced Materials: The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as polarity, thermal stability, and lipophilicity. These modifications are highly desirable in the development of advanced materials. This compound could serve as a precursor for creating new polymers, liquid crystals, and other functional materials with tailored properties for applications in electronics, optics, and more.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Discovery

Accelerate the discovery of new synthetic methods: AI algorithms can analyze vast datasets of chemical reactions to identify patterns and propose new, more efficient ways to synthesize the target molecule. nih.govresearchgate.net

Predict reactivity: Machine learning models can be trained to predict the reactivity of this compound in various chemical environments, guiding the design of new experiments. nottingham.ac.uk

Design novel derivatives: AI can be used to design new derivatives of this compound with specific desired properties for applications in medicine, agriculture, or materials science. pharmafeatures.com

By integrating computational approaches, researchers can significantly reduce the time and resources required for experimental work, accelerating the pace of innovation in the field of fluorinated compounds. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for preparing Methyl 3,3-difluoropropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via esterification of 3,3-difluoropropanoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) or via transesterification using fluorinated precursors. Reaction conditions such as temperature, catalyst loading, and solvent polarity significantly impact yield. For example, anhydrous conditions minimize hydrolysis side reactions, while controlled stoichiometry of reactants ensures optimal conversion. Similar fluorinated esters, like ethyl 3,3-difluoropropanoate, are synthesized using trifluoroacetic anhydride as a fluorinating agent under inert atmospheres .

Key Parameters Table:

| Condition | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate esterification but risk decomposition |

| Catalyst (H₂SO₄) | 5–10 mol% | Excess catalyst promotes side reactions (e.g., sulfonation) |

| Solvent | Dry dichloromethane | Polar aprotic solvents enhance reactivity |

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation:

- ¹H NMR : Identifies the methyl ester group (δ ~3.7 ppm) and protons adjacent to fluorine atoms (split due to coupling with ¹⁹F).